molecular formula C5H6ClN B14492480 2-Chloropent-3-enenitrile CAS No. 63719-82-4

2-Chloropent-3-enenitrile

Cat. No.: B14492480
CAS No.: 63719-82-4
M. Wt: 115.56 g/mol
InChI Key: OJJKHWJKNRTRON-UHFFFAOYSA-N
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Description

2-Chloropent-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is characterized by the presence of a chlorine atom, a nitrile group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropent-3-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloropent-3-enenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.

    Addition Reactions: Hydrogenation using catalysts such as palladium on carbon.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of new nitriles with different substituents.

    Addition: Formation of saturated compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloropent-3-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropent-3-enenitrile involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition and substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobut-3-enenitrile
  • 2-Chloropent-2-enenitrile
  • 3-Chloropent-3-enenitrile

Uniqueness

2-Chloropent-3-enenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both a chlorine atom and a nitrile group in conjugation with a double bond makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

63719-82-4

Molecular Formula

C5H6ClN

Molecular Weight

115.56 g/mol

IUPAC Name

2-chloropent-3-enenitrile

InChI

InChI=1S/C5H6ClN/c1-2-3-5(6)4-7/h2-3,5H,1H3

InChI Key

OJJKHWJKNRTRON-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#N)Cl

Origin of Product

United States

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